2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine
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Overview
Description
2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an ethanamine group at the 3-position of the pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine: This intermediate can be synthesized from 2-chloro-4-iodopyridine through a halogen exchange reaction.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions, where the chloro group is replaced by an ethanamine moiety under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ethanamine group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Scientific Research Applications
2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
Uniqueness
Compared to similar compounds, 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-6-3-7(8(10,11)12)14-4-5(6)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
DRSJRGHYTBBZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CCN)Cl |
Origin of Product |
United States |
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